Cas no 7507-40-6 (9H-Fluorene-2-carboxylic Acid)

9H-Fluorene-2-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 9H-Fluorene-2-carboxylicacid
- 2-carboxyfluorene
- 2-fluorenecarboxylic acid
- 2-fluorenylcarboxylic acid
- Fluoren-2-carbonsaeure
- Fluorene-2-carboxylic acid
- DTXSID60324916
- CHEMBL144346
- Oprea1_326040
- CS-0247595
- NSC407976
- NSC-407976
- SCHEMBL503767
- EN300-36960
- 7507-40-6
- FT-0600349
- 9H-Fluorene-2-carboxylic acid
- AS-43508
- 9H -fluorene-2-carboxylic acid
- BDBM50403605
- MFCD00034611
- Z380963652
- AKOS027327798
- IBIDFEWDKNJSRD-UHFFFAOYSA-N
- DB-369761
- 9H-Fluorene-2-carboxylic Acid
-
- MDL: MFCD00034611
- インチ: InChI=1S/C14H10O2/c15-14(16)10-5-6-13-11(8-10)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2,(H,15,16)
- InChIKey: IBIDFEWDKNJSRD-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)CC3=C2C=CC(=C3)C(=O)O
計算された属性
- せいみつぶんしりょう: 210.06800
- どういたいしつりょう: 210.068
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 37.3A^2
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: Not available
- ふってん: 429.4±24.0 °C at 760 mmHg
- フラッシュポイント: 191.2±17.6 °C
- 屈折率: 1.679
- PSA: 37.30000
- LogP: 2.95600
- じょうきあつ: 0.0±1.1 mmHg at 25°C
9H-Fluorene-2-carboxylic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
9H-Fluorene-2-carboxylic Acid 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
9H-Fluorene-2-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-36960-0.25g |
9H-fluorene-2-carboxylic acid |
7507-40-6 | 95% | 0.25g |
$393.0 | 2023-11-13 | |
TRC | F594053-100mg |
9H-Fluorene-2-carboxylic Acid |
7507-40-6 | 100mg |
$ 70.00 | 2022-06-04 | ||
Fluorochem | 066569-250mg |
9H-Fluorene-2-carboxylic acid |
7507-40-6 | 97% | 250mg |
£101.00 | 2022-03-01 | |
TRC | F594053-50mg |
9H-Fluorene-2-carboxylic Acid |
7507-40-6 | 50mg |
$ 50.00 | 2022-06-04 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-351681-250 mg |
9H-fluorene-2-carboxylic acid, |
7507-40-6 | 250MG |
¥1,414.00 | 2023-07-11 | ||
Fluorochem | 066569-1g |
9H-Fluorene-2-carboxylic acid |
7507-40-6 | 97% | 1g |
£251.00 | 2022-03-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-351681A-1g |
9H-fluorene-2-carboxylic acid, |
7507-40-6 | 1g |
¥3309.00 | 2023-09-05 | ||
1PlusChem | 1P005RG9-500mg |
9H-Fluorene-2-carboxylicacid |
7507-40-6 | 95% | 500mg |
$827.00 | 2024-04-21 | |
1PlusChem | 1P005RG9-250mg |
9H-Fluorene-2-carboxylicacid |
7507-40-6 | 95% | 250mg |
$548.00 | 2024-04-21 | |
1PlusChem | 1P005RG9-2.5g |
9H-Fluorene-2-carboxylicacid |
7507-40-6 | 95% | 2.5g |
$1987.00 | 2024-04-21 |
9H-Fluorene-2-carboxylic Acid 関連文献
-
Xiaoli Yang,Yejing Liu,Jiaheng Li,Qi Wang,Ming Yang,Cong Li New J. Chem. 2018 42 17524
-
Xiaoli Yang,Yejing Liu,Jiaheng Li,Qi Wang,Ming Yang,Cong Li New J. Chem. 2018 42 17524
-
Moumita Gangopadhyay,Sourav K. Mukhopadhyay,Sree Gayathri,Sandipan Biswas,Shrabani Barman,Satyahari Dey,N. D. Pradeep Singh J. Mater. Chem. B 2016 4 1862
-
F. Pelin Kinik,Andres Ortega-Guerrero,Daniele Ongari,Christopher P. Ireland,Berend Smit Chem. Soc. Rev. 2021 50 3143
9H-Fluorene-2-carboxylic Acidに関する追加情報
9H-Fluorene-2-carboxylic Acid: A Comprehensive Overview
9H-Fluorene-2-carboxylic acid (CAS No. 7507-40-6) is a versatile aromatic compound that has garnered significant attention in various fields of chemistry and materials science. This compound, also known as fluorene carboxylic acid, is characterized by its unique structure, which combines a fluorene skeleton with a carboxylic acid group. The fluorene moiety, consisting of two benzene rings fused to a central cyclopentane ring, imparts remarkable electronic and structural properties to the molecule. The carboxylic acid group further enhances its functional versatility, making it a valuable building block in organic synthesis and material engineering.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 9H-fluorene-2-carboxylic acid and its derivatives. Researchers have explored various routes, including oxidative coupling reactions and directed metallation strategies, to construct this compound with high precision. These methods not only improve the yield but also allow for the incorporation of additional functional groups, expanding its applicability in diverse chemical systems. For instance, the use of transition metal catalysts has been pivotal in achieving selective transformations, thereby opening new avenues for its utilization in drug discovery and material science.
The electronic properties of 9H-fluorene-2-carboxylic acid have been extensively studied, revealing its potential as a building block in organic electronics. Its conjugated π-system facilitates efficient charge transport, making it an attractive candidate for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have demonstrated that incorporating this compound into polymer frameworks can significantly enhance the device performance by improving charge mobility and stability. Moreover, the carboxylic acid group provides opportunities for further functionalization, enabling the creation of hybrid materials with tailored properties.
In the realm of materials science, 9H-fluorene-2-carboxylic acid has been employed as a precursor for synthesizing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and stability, making them suitable for gas storage and catalytic applications. The ability to form hydrogen bonds due to the carboxylic acid group plays a crucial role in these applications by facilitating self-assembly processes. Recent research has focused on optimizing these systems to achieve higher surface areas and improved selectivity, thereby broadening their industrial relevance.
The biomedical applications of 9H-fluorene-2-carboxylic acid are another area of active investigation. Its fluorescent properties make it a promising candidate for use in bioimaging and sensing technologies. Researchers have developed fluorescent probes based on this compound that can selectively detect specific analytes in biological systems. Additionally, its biocompatibility has been explored for potential use in drug delivery systems. The carboxylic acid group allows for the attachment of therapeutic agents or targeting moieties, enhancing the functionality of these systems.
From a synthetic perspective, 9H-fluorene-2-carboxylic acid serves as an excellent starting material for constructing more complex molecules. Its reactivity under various conditions enables the formation of diverse functional groups, such as esters, amides, and metal complexes. These derivatives find applications in catalysis, sensing, and energy storage technologies. For example, metal complexes derived from this compound exhibit catalytic activity in organic transformations, offering sustainable alternatives to traditional catalysts.
In conclusion, 9H-fluorene-2-carboxylic acid (CAS No. 7507-40-6) is a multifaceted compound with a wide range of applications across different scientific disciplines. Its unique structure and functional groups make it an invaluable tool in organic synthesis, materials science, and biotechnology. As research continues to uncover new possibilities for this compound, its role in advancing technological innovations is expected to grow significantly.
7507-40-6 (9H-Fluorene-2-carboxylic Acid) 関連製品
- 1573-92-8(9-Fluorenone-1-carboxylic Acid)
- 6223-83-2(4-Carboxy-9-fluorenone)
- 92151-76-3(9H-fluorene-3-carboxylic acid)
- 792-26-7(H2FDCA)
- 28320-62-9(9,9-Dimethylfluorene-2-carboxylic Acid)
- 6276-03-5(1-Fluorenecarboxylic Acid)
- 784-50-9(9-Fluorenone-2-carboxylic acid)
- 6954-55-8(9H-fluorene-4-carboxylic acid)
- 877649-55-3(7-methyl-4-oxo-N-4-(propan-2-yl)phenyl-4H-pyrido1,2-apyrimidine-3-carboxamide)
- 1323966-13-7(3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid)




